molecular formula C7H9NO B3351633 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one CAS No. 38207-11-3

1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B3351633
CAS No.: 38207-11-3
M. Wt: 123.15 g/mol
InChI Key: NSYCPFLGNNGDFX-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one, also known as 2-Acetyl-1-methylpyrrole, is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its distinct aroma and is used in various applications, including as a flavoring agent and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, resulting in the acetylation of the pyrrole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of flavoring agents and fragrances

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological processes and lead to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in flavoring agents .

Properties

IUPAC Name

1-(2-methylpyrrol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8(6)7(2)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYCPFLGNNGDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549490
Record name 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38207-11-3
Record name 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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